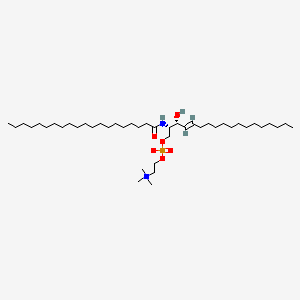
C20 Sphingomyelin
Vue d'ensemble
Description
C20 Sphingomyelin is a type of sphingolipid, a specialized lipid molecule composed of a sphingosine backbone and a fatty acid chain. It is found in cell membranes and plays a role in cell signaling and membrane trafficking. It is an important component of the sphingolipid cycle, which is essential for normal cell function. In addition, it is involved in many cellular processes, such as cell growth, differentiation, and apoptosis. Sphingomyelin is also important for the proper functioning of the immune system and the nervous system.
Applications De Recherche Scientifique
Role in Cochlear Survival and Ototoxicity
C20 Sphingomyelin, as a component of sphingolipids, plays a crucial role in cochlear survival and response to ototoxic injury. Sphingolipid metabolites, such as ceramide and sphingosine, are generated in the cochlea from sphingomyelin through the ceramide/sphingomyelin cycle, influenced by ototoxic agents. These metabolites have opposing effects; while ceramide and sphingosine accelerate cochlear hair cell death induced by ototoxic agents, other metabolites like ceramide-1-phosphonate (C1P) and sphingosine-1-phosphate (S1P) protect cochlear hair cells, with S1P's protective effect mediated by the S1P receptor subtype 2 (S1PR2) (Tabuchi & Hara, 2018).
Involvement in Inflammation and Disease
Sphingomyelinase, an enzyme crucial in sphingolipid metabolism that hydrolyzes sphingomyelin to ceramide, plays significant roles in health and disease. Variations in sphingomyelinase activity are associated with diseases such as Niemann-Pick disease B, where decreased activity is observed. Elevated sphingomyelinase activity, resulting from enhanced release or increased enzyme activation, is a marker of diseases involving endothelial and liver inflammation. This indicates the potential of sphingomyelinase and its metabolic products as therapeutic targets and clinical markers (Kornhuber et al., 2015).
Contribution to Neurological Health
Sphingosine-1-phosphate, a metabolite of sphingomyelin, is integral in sphingolipid metabolism and impacts various cell physiology aspects, including mitogenesis, differentiation, migration, and apoptosis. Its regulation in acute neurological injuries, such as brain and spinal cord injuries, is of particular interest. Sphingosine-1-phosphate's role in promoting neurotrophic activity, neurogenesis, and angiogenesis, as well as its potential in increasing central nervous system resistance to injury, highlights its significance in neurological health and recovery (Singh & Hall, 2008).
Dietary Sphingomyelin and Gut Health
Dietary sphingomyelin, particularly from human milk, plays a role in gut health and cognitive development. The metabolism of dietary sphingomyelin, which occurs mainly in the small intestine, has implications for reducing intestinal cholesterol absorption in adults and is associated with neural development before childhood. This underscores the importance of dietary sphingomyelin in early development and its potential health benefits (Jiang et al., 2021).
Mécanisme D'action
Target of Action
C20 Sphingomyelin primarily targets sphingomyelinases (SMases) . These enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . Sphingomyelinase activation occurs in different cardiovascular system cell types, namely cardiac myocytes, endothelial, and vascular smooth muscle cells, mediating cell proliferation, cell death, and contraction of cardiac and vascular myocytes .
Biochemical Pathways
The synthesis of sphingomyelin, including this compound, can occur via the de novo pathway or the hydrolysis pathway . The de novo pathway begins with the condensation of palmitoyl-CoA with serine, a reaction catalyzed by serine palmitoyltransferase . The hydrolysis pathway utilizes sphingomyelins as substrates through the action of sphingomyelinase . Ceramides can serve as substrates for sphingosine synthesis, and sphingosine can serve as a substrate for ceramide synthesis .
Pharmacokinetics
It’s known that sphingolipids, including sphingomyelin, are components of all membranes but are particularly abundant in the myelin sheath . This suggests that this compound may have a high degree of bioavailability in the body, particularly in the nervous system.
Result of Action
The result of this compound action is the production of ceramide and a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity . Dysregulation of sphingolipid metabolism, including the metabolism of sphingomyelin, has been linked to the pathogenesis of various metabolic diseases in humans .
Action Environment
The action of this compound is influenced by the cellular environment. Sphingolipids, including sphingomyelin, are important residents of the plasma membrane of almost all vertebrate cells and contribute to a number of different cellular functions . Changes in the cellular environment, such as alterations in lipid metabolism, can impact the action, efficacy, and stability of this compound .
Orientations Futures
Dietary sphingomyelin and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans . Our integrative multi-omics approach identifies potential targets in the sphingomyelin pathway and suggests modulators of S1P metabolism as possible candidates for Alzheimer’s disease treatment .
Analyse Biochimique
Biochemical Properties
C20 Sphingomyelin interacts with various enzymes, proteins, and other biomolecules. The diverse structures of sphingolipids elicit various functions in cellular membranes and signal transduction, which may affect cell growth, differentiation, apoptosis, and maintain biological activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, the production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, sphingomyelin synthesis and hydrolysis are increasingly implicated in initiation of carcinogenesis and promotion of metastasis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases like obesity, diabetes, and atherosclerosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. This localization can affect its activity or function .
Propriétés
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H87N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-43(47)44-41(40-51-52(48,49)50-39-38-45(3,4)5)42(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h34,36,41-42,46H,6-33,35,37-40H2,1-5H3,(H-,44,47,48,49)/b36-34+/t41-,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADLTHQNYQJHQV-SVLGDMRNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347266 | |
| Record name | C20 Sphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121999-68-6 | |
| Record name | C20 Sphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


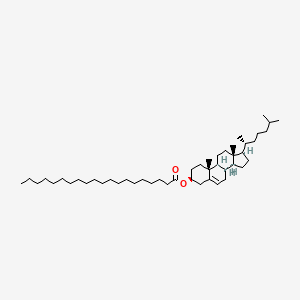
![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)
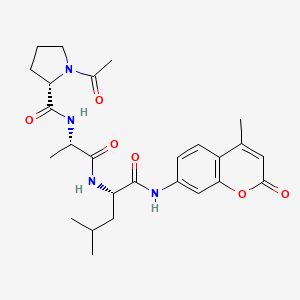
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
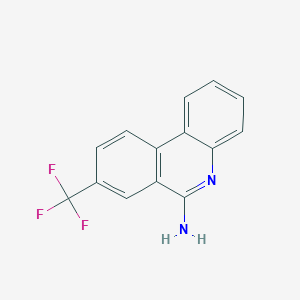
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

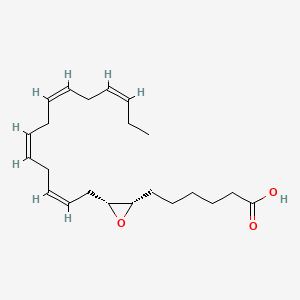
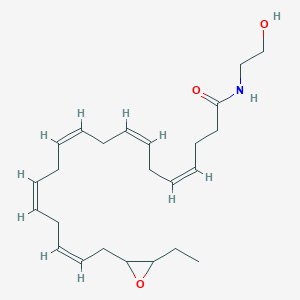


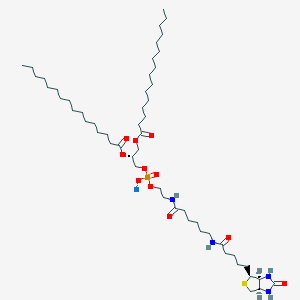
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
